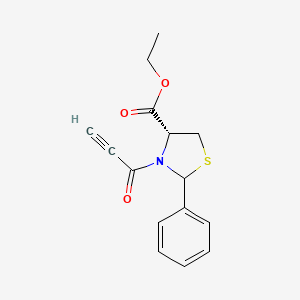
ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenyl group, a prop-2-ynoyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The starting materials often include a thiazolidine derivative, a phenylacetylene, and an ethyl ester. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow reactors or batch reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of suitable catalysts, the management of reaction by-products, and the purification of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups.
科学研究应用
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Ethyl acetate: A simpler ester with different applications and reactivity.
Methyl butyrate: Another ester with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential biological activities.
生物活性
Ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Chemical Formula : C13H13N1O2S
- Molecular Weight : 253.31 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, reducing oxidative stress in cellular systems. This property is crucial for protecting cells from damage and may contribute to its therapeutic effects in degenerative diseases.
- Antimicrobial Properties : Studies have demonstrated that the compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to standard antibiotics in some cases.
- Anti-inflammatory Effects : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions. This activity may be mediated through the modulation of signaling pathways involved in inflammation.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anti-inflammatory | Inhibition of TNF-alpha production |
Case Studies and Research Findings
- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a high scavenging ability, with IC50 values lower than those of established antioxidants like ascorbic acid.
- Antimicrobial Evaluation : In vitro testing against a panel of bacteria including MRSA showed that the compound had an MIC of 32 µg/mL, indicating strong antibacterial properties. Comparative studies with conventional antibiotics revealed that it could serve as a potential alternative treatment option for resistant strains.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in edema and inflammatory markers such as IL-6 and TNF-alpha, suggesting its utility in managing inflammatory diseases.
属性
分子式 |
C15H15NO3S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
ethyl (4R)-2-phenyl-3-prop-2-ynoyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-3-13(17)16-12(15(18)19-4-2)10-20-14(16)11-8-6-5-7-9-11/h1,5-9,12,14H,4,10H2,2H3/t12-,14?/m0/s1 |
InChI 键 |
VYDZOJXGXGQPPY-NBFOIZRFSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CSC(N1C(=O)C#C)C2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1CSC(N1C(=O)C#C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















